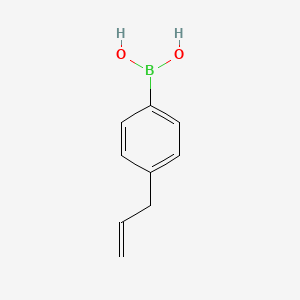

(4-Allylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biomedical Applications

Boronic acid-containing polymers, including those derived from (4-Allylphenyl)boronic acid, are significant in biomedical applications. These polymers have shown potential in the treatment of various diseases like HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature. Such polymers are still underutilized compared to other functional polymers, suggesting a vast scope for future research and development in biomaterials (Cambre & Sumerlin, 2011).

Sensing and Detection

Boronic acid compounds, including this compound derivatives, play a crucial role in the development of selective fluorescent chemosensors. These chemosensors are vital for detecting biologically active substances, crucial in disease prevention, diagnosis, and treatment. Boronic acids' interaction with diols makes them effective in probing carbohydrates and bioactive substances (Huang et al., 2012).

Sensing and Other Applications

Boronic acids are extensively used in various sensing applications due to their interactions with diols and Lewis bases. These applications range from biological labeling and protein manipulation to the development of therapeutics. The versatility of boronic acids, including this compound, is evident in their diverse range of uses, which continue to expand in different research fields (Lacina, Skládal, & James, 2014).

Catalysis in Organic Reactions

Boronic acid, including this compound, is a versatile molecule used in organic reactions. Its catalytic properties are increasingly becoming a focus of research. One notable application is the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the potential for creating densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Drug Delivery Systems

Boronic acids, including this compound derivatives, have been investigated for their potential in glucose-responsive polymeric insulin delivery systems. These compounds, when conjugated to delivery systems like chitosan nanoparticles, can interact with diols leading to drug release. This mechanism holds promise for developing self-regulated insulin delivery systems for diabetes treatment (Siddiqui et al., 2016).

Organic Group Migration and Complex Formation

This compound plays a role in the synthesis of four-coordinate boron(III) complexes, which have applications in chemistry, biology, and material sciences. These complexes have potential uses in organic electronics, photonics, and biomedical sensing and imaging (Sadu et al., 2017).

Structure-Reactivity Relationships

Understanding the structure-reactivity relationships in boronic acid-diol complexation is critical in biomaterials research. Studies on various boronic acids, including this compound, provide insights into binding affinity with diols, which is fundamental in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Sensing and Separation Applications

Boronic acids are utilized in sensing and separation protocols for molecules like saccharides and anions. Their ability to form boronic esters through interaction with diols makes them effective in monitoring, identifying, and isolating analytes in various scenarios (Nishiyabu et al., 2011).

Catalytic Applications

Boronic acid catalysis, including the use of this compound, has been applied to the transposition of allylic alcohols and the Meyer–Schuster rearrangement of propargylic alcohols. These reactions demonstrate the potential of boronic acids in organic synthesis and catalysis (Zheng, Lejkowski, & Hall, 2011).

Reversible Covalent Bonding

Exploiting the reversible covalent bonding of boronic acids, including this compound, leads to innovative applications in recognition, sensing, and assembly. The dynamic covalent functionality of boronic acids is key to developing self-organizing systems in various fields (Bull et al., 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

(4-prop-2-enylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7,11-12H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFCMQTGYFNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC=C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)

![ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2890070.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2890074.png)

![(Z)-methyl 2-(6-fluoro-2-((2-iodobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890075.png)

![N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2890081.png)

![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B2890082.png)

![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)

methanone](/img/structure/B2890089.png)

![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)